Product packaging for 2-(4-Fluoro-3-nitrophenyl)ethanol(Cat. No.:CAS No. 439110-13-1)

2-(4-Fluoro-3-nitrophenyl)ethanol

Cat. No.: B6316811
CAS No.: 439110-13-1
M. Wt: 185.15 g/mol
InChI Key: MSAVICSPFQKRGG-UHFFFAOYSA-N
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Description

Significance of Aromatic Fluorine and Nitro Substituents in Organic Synthesis

The introduction of fluorine and nitro groups onto an aromatic ring profoundly alters its electronic properties and reactivity, making these substitutions valuable tools in organic synthesis. numberanalytics.comnumberanalytics.com

Fluorine Substituents: Fluorine is the most electronegative element, and its presence on an aromatic ring has several important consequences. numberanalytics.com The carbon-fluorine bond is the strongest single bond in organic chemistry, which often imparts increased thermal and metabolic stability to the molecule. nih.govstackexchange.com This increased stability is a desirable trait in the development of pharmaceuticals and advanced materials. numberanalytics.comnih.gov The introduction of fluorine can also alter the acidity of nearby protons and influence the regioselectivity of further chemical transformations. numberanalytics.com From a biological perspective, the substitution of hydrogen with fluorine can enhance a molecule's lipophilicity, which can improve its ability to cross cell membranes. numberanalytics.comnih.gov

Nitro Substituents: The nitro group (-NO2) is a powerful electron-withdrawing group, a characteristic that significantly impacts the reactivity of the aromatic ring. fiveable.mefiveable.me This electron-withdrawing nature deactivates the ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position. wikipedia.org Conversely, it activates the ring for nucleophilic aromatic substitution, a reaction that is otherwise difficult to achieve with unsubstituted benzene (B151609). wikipedia.org The nitro group's ability to be reduced to an amino group (-NH2) provides a versatile handle for further synthetic modifications, making nitroaromatics key intermediates in the synthesis of a wide range of organic molecules, including dyes and pharmaceuticals. fiveable.meteachy.ai

Contextualization of Phenylethanol Scaffolds within Contemporary Chemical Science

The phenylethanol scaffold is a common structural motif found in numerous natural products and synthetic compounds with important applications. taylorandfrancis.com This structural unit consists of a phenyl ring attached to an ethanol (B145695) backbone. The hydroxyl group of the ethanol moiety can participate in hydrogen bonding, which is often crucial for the biological activity of molecules containing this scaffold. taylorandfrancis.com

In medicinal chemistry, the phenylethanol framework is present in many biologically active compounds. taylorandfrancis.comnih.gov For instance, derivatives of phenylethanol are found in various classes of drugs. The versatility of the phenylethanol scaffold allows for the systematic modification of its structure to optimize its interaction with biological targets. taylorandfrancis.com

Interactive Data Tables

Below are interactive tables detailing the general properties of related chemical compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8FNO3 B6316811 2-(4-Fluoro-3-nitrophenyl)ethanol CAS No. 439110-13-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-fluoro-3-nitrophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO3/c9-7-2-1-6(3-4-11)5-8(7)10(12)13/h1-2,5,11H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSAVICSPFQKRGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCO)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 4 Fluoro 3 Nitrophenyl Ethanol and Derived Analogues

Direct Synthetic Routes to 2-(4-Fluoro-3-nitrophenyl)ethanol

Direct synthesis of this compound primarily involves transformations of precursor molecules that already contain the substituted phenyl ring.

A common and effective method for preparing this compound is through the reduction of the corresponding ketone, 2-acetyl-1-fluoro-4-nitrobenzene. This transformation can be achieved using various reducing agents, with the choice of agent being critical to ensure selectivity and high yield. For instance, the oxidation of secondary alcohols to ketones can be accomplished using a nitroxide catalyst, a process that can be reversed for the synthesis of the desired alcohol. thieme-connect.com

PrecursorReducing AgentProduct
2-acetyl-1-fluoro-4-nitrobenzenee.g., Sodium Borohydride (B1222165)This compound

This table illustrates a general reductive transformation. Specific conditions and yields would be dependent on the chosen reducing agent and reaction parameters.

Alkylation strategies offer an alternative, albeit sometimes more complex, route to this compound. These methods could theoretically involve the functionalization of a substituted nitroaniline, such as 4-fluoro-3-nitroaniline (B182485). For example, visible light photocatalyzed fluoroalkylation reactions have been demonstrated on aniline (B41778) derivatives. conicet.gov.ar However, direct alkylation to introduce the ethanol (B145695) side chain onto the nitro-substituted ring can be challenging. A multi-step sequence might be more feasible, potentially involving the reaction of 4-fluoro-3-nitroaniline with ethylene (B1197577) oxide to introduce a hydroxyethyl (B10761427) group onto the amino nitrogen. google.com This would be followed by further chemical modifications to achieve the target structure.

Preparation of Key Precursors and Synthetic Intermediates

The availability of high-purity precursors is fundamental to the successful synthesis of this compound. One of the most critical intermediates is 4-fluoro-3-nitroaniline. chegg.com

The synthesis of 4-fluoro-3-nitroaniline is a well-established process, primarily achieved through the nitration of p-fluoroaniline.

The nitration of p-fluoroaniline is the principal route to obtaining 4-fluoro-3-nitroaniline. The regioselectivity of this electrophilic aromatic substitution is influenced by the directing effects of the amino and fluoro substituents. Under the strongly acidic conditions of nitration, the amino group is protonated to the anilinium ion, which is a meta-director, while the fluorine atom is an ortho, para-director. This typically directs the incoming nitro group to the position ortho to the fluorine and meta to the anilinium ion. The use of anhydrous conditions is crucial for achieving high yields and purity. google.com Alternative methods, such as using iron(III) nitrate (B79036) nonahydrate, have been developed for the ortho-nitration of aniline derivatives. rsc.org

Optimizing the reaction conditions for the nitration of p-fluoroaniline is essential for maximizing the yield of 4-fluoro-3-nitroaniline. google.com Patented procedures have detailed specific conditions to improve the efficiency of this process. google.com For instance, one method involves the slow addition of a mixture of nitric acid and sulfuric acid to a solution of p-fluoroaniline in sulfuric acid at a controlled temperature of 8°-10°C. After the addition is complete, the reaction mixture is poured onto ice and neutralized with ammonia (B1221849) to precipitate the crude product. google.com Further purification can be achieved by stirring the crude product with dilute hydrochloric acid to remove impurities, followed by filtration and drying. google.com Yields of up to 73% have been reported using optimized procedures. google.com

Starting MaterialReagentsTemperatureYieldReference
p-FluoroanilineHNO₃ / H₂SO₄3°-5°C62% google.com
p-FluoroanilineHNO₃ / H₂SO₄8°-10°C- google.com
p-FluoroanilineHNO₃ / H₂SO₄35°C62% google.com

This table presents data from various patented and described procedures, highlighting the impact of reaction temperature on yield.

Functionalization of 4-Fluoro-3-nitroaniline Derivatives

4-Fluoro-3-nitroaniline is a versatile starting material, with its amino group serving as a prime location for introducing diverse chemical functionalities. nih.govchegg.com This allows for the creation of a wide range of molecular analogues.

The amino group of 4-fluoro-3-nitroaniline readily undergoes acylation to form stable amide bonds. This transformation is fundamental for creating libraries of derivatives with altered chemical and biological properties.

Acetylation is the introduction of an acetyl group (CH₃CO-). A standard method involves reacting 4-fluoro-3-nitroaniline with acetic anhydride. This reaction proceeds efficiently at room temperature over several hours. The addition of ice water at the end of the reaction causes the product, N-(4-fluoro-3-nitrophenyl)acetamide, to precipitate, which can then be purified by recrystallization from an ethanol/water mixture, yielding a brown solid. mdpi.com

Acylation with other reagents, such as 2-chloroacetyl chloride, allows for the synthesis of different amide analogues. mdpi.comscielo.brscielo.br For example, the reaction between 4-fluoro-3-nitroaniline and 2-chloroacetyl chloride is typically performed in a solvent like chloroform (B151607) (CHCl₃) at 0°C. scielo.brscielo.br A base, such as triethylamine (B128534) (Et₃N), is added to neutralize the hydrochloric acid formed during the reaction. mdpi.comscielo.brscielo.br This process yields 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, which has been investigated for its antibacterial properties. mdpi.comscielo.br

Starting MaterialReagentProductYield
4-Fluoro-3-nitroanilineAcetic anhydrideN-(4-fluoro-3-nitrophenyl)acetamide85% mdpi.com
4-Fluoro-3-nitroaniline2-Chloroacetyl chloride, Et₃N2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide80% mdpi.comscielo.br

The amino group of 4-fluoro-3-nitroaniline can also act as a nucleophile to react with hydroxyalkylating agents, such as epoxides. This reaction introduces hydroxyalkyl chains onto the nitrogen atom. For instance, reaction with ethylene oxide can lead to N-hydroxyethylation. The reaction of 4-fluoro-3-nitroaniline with two equivalents of a hydroxyalkylating agent can produce compounds like N,N-Bis-(2-hydroxyethyl)-4-fluoro-3-nitroaniline. cymitquimica.com

Epoxides are three-membered ether rings that are susceptible to ring-opening by nucleophiles due to significant ring strain. csbsju.edumasterorganicchemistry.com Under basic or neutral conditions, the nucleophile (in this case, the aniline) attacks the less sterically hindered carbon of the epoxide in an SN2-type mechanism. masterorganicchemistry.comtransformationtutoring.comlibretexts.org This breaks the carbon-oxygen bond and, after a proton is acquired (typically from the solvent or a dilute acid workup), results in a hydroxyl group. csbsju.edumasterorganicchemistry.com

Synthesis of Related Carboxylic Acid and Ester Intermediates

A key strategy for synthesizing the target molecule, this compound, involves the preparation of carboxylic acid and ester intermediates, which can then be reduced to the final alcohol.

(4-Fluoro-3-nitrophenyl)acetic acid and its esters are crucial intermediates. While the synthesis of the specific (4-fluoro-3-nitrophenyl)acetic acid is not widely detailed, analogous compounds like (4-fluoro-2-nitrophenyl)acetic acid are commercially available. sigmaaldrich.com The synthesis of related phenoxyacetic acids, such as 2-(3-fluoro-4-nitrophenoxy)acetic acid, has been attempted via Williamson ether synthesis, though challenges like hydrolysis can occur under basic conditions. mdpi.com

A more general and effective route to phenylacetic esters involves the Claisen condensation. google.comgoogle.com For instance, ethyl 4-nitrophenylacetate can be synthesized via this method. sigmaaldrich.com Another powerful approach is the nucleophilic aromatic substitution (SNAr) reaction. For example, ethyl 2-(3-fluoro-4-nitrophenyl)propanoate is synthesized by reacting o-fluoronitrobenzene with ethyl-2-chloropropionate in the presence of a strong base like potassium tert-butoxide at low temperatures (-45 °C). chemicalbook.com This reaction proceeds rapidly and in high yield. chemicalbook.com

Once the ester, such as ethyl (4-fluoro-3-nitrophenyl)acetate, is formed, it can be reduced to the target alcohol, this compound. This reduction is typically accomplished using a strong reducing agent like lithium aluminum hydride (LiAlH₄). transformationtutoring.com

Advanced Synthetic Approaches and Catalytic Methods

Modern synthetic chemistry offers sophisticated tools for constructing complex molecules, including advanced methods for introducing fluorine atoms.

While the parent structures discussed here already contain fluorine, the introduction of fluorine into analogous aromatic systems is a critical area of research. This is often achieved through electrophilic or nucleophilic fluorination reactions.

Electrophilic Fluorination employs reagents that act as a source of an electrophilic fluorine ("F⁺"). wikipedia.orgacsgcipr.org These reagents, which often contain a nitrogen-fluorine (N-F) bond, are generally more stable and safer to handle than elemental fluorine. wikipedia.orgnih.gov Prominent examples include Selectfluor® (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI). wikipedia.orgchinesechemsoc.org These reagents can fluorinate a wide range of electron-rich substrates, including phenols, ketones, and arenes. acsgcipr.orgnih.gov The reactivity of agents like Selectfluor and NFSI can be enhanced by activators such as nitromethane, enabling the fluorination of even less reactive aromatic compounds. chinesechemsoc.orgresearchgate.net

Nucleophilic Fluorination introduces a fluoride (B91410) anion (F⁻) into a molecule. google.comacs.org

The Balz-Schiemann reaction is a classic method that transforms a primary aromatic amine into an aryl fluoride. chemistrylearner.comwikipedia.orgorganic-chemistry.org The amine is first converted into a diazonium tetrafluoroborate (B81430) salt, which then decomposes upon heating to yield the aryl fluoride. chemistrylearner.comorganic-chemistry.orgbyjus.com This method is particularly useful for synthesizing specifically fluorinated aromatic compounds. chemistrylearner.comlumenlearning.com

Nucleophilic Aromatic Substitution (SNAr) involves the displacement of a leaving group (like a nitro or chloro group) from an activated aromatic ring by a fluoride source, such as potassium fluoride. rsc.orgresearchgate.netrsc.org The presence of strong electron-withdrawing groups (like the nitro group) on the ring is crucial for this reaction to proceed. researchgate.net

Continuous-Flow Microreactor Technologies for Enhanced Synthesis

The synthesis of this compound and its derivatives has been an area of significant interest due to their utility as intermediates in the preparation of various biologically active molecules. Traditional batch synthesis methods for these compounds, however, can present challenges related to safety, efficiency, and scalability. The adoption of continuous-flow microreactor technologies offers a promising alternative, providing enhanced control over reaction parameters, improved heat and mass transfer, and a safer operating environment, particularly for potentially hazardous reactions like nitration.

A plausible and efficient synthetic pathway to this compound in a continuous-flow system involves the regioselective nitration of 2-(4-fluorophenyl)ethanol. Subsequently, the resulting nitro compound can be reduced to its corresponding amino analogue, 2-(3-amino-4-fluorophenyl)ethanol (B13150289), a valuable derivative for further synthetic elaborations. This section will detail the application of continuous-flow microreactor technologies for these key synthetic steps.

Continuous-Flow Nitration of 2-(4-Fluorophenyl)ethanol

The nitration of aromatic compounds is a classic and industrially vital reaction, but it is often characterized by strong exothermicity and the use of hazardous reagents like fuming nitric acid and concentrated sulfuric acid. beilstein-journals.orgvapourtec.com These factors make conventional batch processing prone to safety risks, including runaway reactions. europa.eu Continuous-flow microreactors offer a significantly safer and more efficient platform for nitration reactions. ewadirect.com The small internal volume of microreactors ensures that only a minimal amount of hazardous material is present at any given time, and their high surface-area-to-volume ratio allows for rapid heat dissipation, preventing the formation of hot spots. europa.eu

In a hypothetical continuous-flow setup for the synthesis of this compound, a solution of 2-(4-fluorophenyl)ethanol in a suitable solvent would be continuously mixed with a stream of a nitrating agent. A common nitrating mixture is a combination of nitric acid and sulfuric acid. beilstein-journals.org The two streams would converge in a micro-mixer before entering a temperature-controlled reactor coil.

The precise control over stoichiometry, residence time, and temperature afforded by the flow system is crucial for achieving high regioselectivity, favoring the introduction of the nitro group at the position ortho to the nitro group and meta to the fluoro-ethyl group. beilstein-journals.org Research on the continuous-flow nitration of similar aromatic compounds, such as toluene, has demonstrated that reaction parameters can be finely tuned to optimize yield and selectivity. For instance, in the nitration of toluene, increasing the reactor temperature from 25 °C to 60 °C can double the initial reaction rate. beilstein-journals.org

The table below outlines a theoretical set of optimized parameters for the continuous-flow nitration of 2-(4-fluorophenyl)ethanol, based on analogous reactions reported in the literature.

ParameterValueRationale
Reactants 2-(4-fluorophenyl)ethanol, Nitric Acid/Sulfuric AcidStandard reagents for electrophilic aromatic nitration.
Solvent Dichloromethane or AcetonitrileTo ensure homogeneity and compatibility with the reaction.
Reactor Type Coiled PFA or glass microreactorProvides excellent chemical resistance and heat transfer.
Temperature 0 - 25 °CNitration is highly exothermic; lower temperatures enhance safety and selectivity.
Residence Time 1 - 15 minutesShort reaction times are a key advantage of flow chemistry, leading to higher throughput. beilstein-journals.org
Stoichiometry Near-stoichiometricPrecise control reduces waste and side-product formation. vapourtec.com

Upon exiting the reactor, the product stream can be continuously quenched and subjected to an in-line purification process, such as liquid-liquid extraction, to isolate the desired this compound.

Synthesis of Derived Analogues: Continuous-Flow Reduction to 2-(3-Amino-4-fluorophenyl)ethanol

A key derivative of this compound is its corresponding aniline, 2-(3-amino-4-fluorophenyl)ethanol, which is a versatile building block in medicinal chemistry. The reduction of the nitro group is a fundamental transformation, and continuous-flow technology has been successfully applied to this process as well. nih.gov

Continuous-flow hydrogenation is a common method for the reduction of nitroaromatics. mdpi.com In a typical setup, a solution of this compound would be passed through a packed-bed reactor containing a heterogeneous catalyst, such as palladium on carbon (Pd/C) or a mesoporous silica-supported palladium catalyst (Pd@SBA-15). mdpi.comacs.org Gaseous hydrogen is introduced into the flow stream, or alternatively, a hydrogen donor like trichlorosilane (B8805176) can be used in a metal-free reduction system. nih.gov

The use of continuous-flow systems for hydrogenation offers several advantages over batch methods, including improved safety by minimizing the volume of hydrogen gas, enhanced catalyst efficiency, and the ability to operate at elevated temperatures and pressures with greater control. mdpi.com Studies on the continuous-flow hydrogenation of various nitroaromatics have shown near-quantitative conversion with short residence times. For example, the reduction of nitrobenzene (B124822) to aniline using a Pd@SBA-15 catalyst in a micro-packed-bed reactor achieved 99% conversion in just one minute. mdpi.com

The table below presents a hypothetical set of parameters for the continuous-flow reduction of this compound.

ParameterValueRationale
Reactant This compoundThe starting nitro compound.
Reducing Agent H₂ gas or Trichlorosilane/tertiary amineCommon and effective reagents for nitro group reduction. nih.govmdpi.com
Catalyst Pd/C or Pd@SBA-15 (for hydrogenation)Highly active and reusable heterogeneous catalysts. mdpi.comacs.org
Solvent Methanol, Ethanol, or DichloromethaneTo dissolve the reactant and facilitate the reaction. mdpi.combeilstein-journals.org
Reactor Type Packed-bed microreactor (MPBR)Ideal for reactions with heterogeneous catalysts. mdpi.com
Temperature 25 - 70 °CMild conditions are often sufficient for complete conversion. mdpi.com
Pressure 1 - 3 MPa (for H₂)Sufficient to ensure adequate hydrogen concentration. mdpi.com
Residence Time 1 - 10 minutesRapid reduction is achievable in continuous-flow systems. nih.govmdpi.com

The resulting product stream containing 2-(3-amino-4-fluorophenyl)ethanol can be collected and purified, often without the need for extensive workup, yielding a clean product. nih.gov The ability to telescope these continuous-flow nitration and reduction steps offers a powerful strategy for the efficient, safe, and scalable synthesis of this compound and its valuable amino analogue.

Chemical Reactivity and Transformation Pathways of 2 4 Fluoro 3 Nitrophenyl Ethanol and Its Derivatives

Reactions Involving the Hydroxyl Group

Oxidation Reactions to Carbonyl Functionalities (Aldehydes and Ketones)

The primary alcohol functionality in 2-(4-fluoro-3-nitrophenyl)ethanol can be oxidized to the corresponding aldehyde, 2-(4-fluoro-3-nitrophenyl)acetaldehyde, or further to the carboxylic acid, 2-(4-fluoro-3-nitrophenyl)acetic acid. The choice of oxidizing agent and reaction conditions determines the final product.

Common oxidizing agents for the conversion of primary alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC), a milder reagent that typically stops the oxidation at the aldehyde stage. libretexts.org Other reagents like Dess-Martin periodinane (DMP) also provide high yields of aldehydes under non-acidic conditions. libretexts.org For the oxidation to the corresponding ketone, 1-(4-fluoro-3-nitrophenyl)ethanone, a secondary alcohol precursor, 1-(4-fluoro-3-nitrophenyl)ethanol, would be required. The oxidation of secondary alcohols to ketones is a common transformation. ambeed.com

More robust oxidizing agents such as potassium permanganate (B83412) (KMnO4) or sodium dichromate (Na2Cr2O7) will typically oxidize a primary alcohol directly to the carboxylic acid. libretexts.org The presence of the electron-withdrawing nitro and fluoro groups on the aromatic ring can influence the reactivity of the hydroxyl group, potentially making oxidation more facile.

A study on the oxidation of various alcohols demonstrated the conversion of 1-(4-nitrophenyl)ethanol (B1297073) to 4-nitroacetophenone in 95% yield using 10% Ru/C as a catalyst. rsc.org While this is not the exact substrate, it highlights a successful oxidation method for a structurally similar nitro-substituted phenylethanol derivative. Another method involves the use of a nitroxyl-radical catalyst with diisopropyl azodicarboxylate (DIAD) to convert primary alcohols to aldehydes without overoxidation. organic-chemistry.org

Starting MaterialReagentProductYield
1-(4-nitrophenyl)ethanol10% Ru/C4-Nitroacetophenone95% rsc.org
Primary AlcoholsPyridinium chlorochromate (PCC)AldehydesHigh libretexts.org
Primary AlcoholsDess-Martin periodinane (DMP)AldehydesHigh libretexts.org
Primary AlcoholsNitroxyl-radical/DIADAldehydesN/A organic-chemistry.org
Secondary AlcoholsChromium(VI) reagentsKetonesHigh ambeed.com

Reactions Involving the Nitro Group

Catalytic and Stoichiometric Reduction to Amino Derivatives

The nitro group of this compound is readily reduced to an amino group, yielding 2-(3-amino-4-fluorophenyl)ethanol (B13150289). This transformation is fundamental in the synthesis of various pharmaceutical and chemical intermediates.

A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and efficient method for the reduction of both aromatic and aliphatic nitro groups. commonorganicchemistry.com Raney nickel is another effective catalyst, particularly useful when trying to avoid the dehalogenation of aryl halides that can sometimes occur with Pd/C. commonorganicchemistry.com

Stoichiometric reductions using metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid (HCl), are also widely used. masterorganicchemistry.com Tin(II) chloride (SnCl2) offers a milder alternative for reducing nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com Sodium borohydride (B1222165) (NaBH4) by itself is generally not strong enough to reduce a nitro group, but its reducing power can be enhanced. For instance, a system of NaBH4 in the presence of a Ni(PPh3)4 transition metal complex has been shown to reduce nitroaromatics to their corresponding amines. jsynthchem.com

Reducing SystemSubstrate TypeKey Features
H₂/Pd/CAromatic and Aliphatic Nitro GroupsCommon and efficient method. commonorganicchemistry.com
H₂/Raney NickelAromatic Nitro GroupsUseful for substrates with aryl halides. commonorganicchemistry.com
Fe, Sn, or Zn in AcidAromatic Nitro GroupsClassic and widely used method. masterorganicchemistry.com
SnCl₂Aromatic Nitro GroupsMilder conditions, good for sensitive substrates. commonorganicchemistry.com
NaBH₄/Ni(PPh₃)₄NitroaromaticsEnhanced reducing power of NaBH₄. jsynthchem.com

Mechanistic Investigations of Nitro Group Transformations

The reduction of a nitro group to an amine is a stepwise process that involves several intermediates. The exact mechanism can vary depending on the reducing agent and the reaction conditions.

In general, the reduction proceeds through the following intermediates: the nitroso compound, the hydroxylamine (B1172632), and finally the amine. For example, when using a metal in acid, the reaction involves a series of single electron transfers from the metal surface to the nitro group. The protons from the acid are then used to protonate the oxygen atoms of the nitro group, which are subsequently eliminated as water.

The choice of reducing agent can sometimes allow for the isolation of these intermediates. For example, under certain conditions, the reduction can be stopped at the hydroxylamine stage. The reduction of aromatic nitro compounds with lithium aluminum hydride (LiAlH4) can lead to the formation of azo products, highlighting the complexity of these transformations. commonorganicchemistry.com

Reactions Involving the Aryl Fluoro Substituent

Nucleophilic Aromatic Substitution Reactions on the Fluorinated Phenyl Ring

The fluorine atom on the phenyl ring of this compound is activated towards nucleophilic aromatic substitution (SNAr) by the presence of the electron-withdrawing nitro group in the ortho position. masterorganicchemistry.com This makes the aromatic ring electron-deficient and susceptible to attack by nucleophiles.

In SNAr reactions, a nucleophile attacks the carbon atom bearing the leaving group (in this case, fluorine), forming a resonance-stabilized intermediate known as a Meisenheimer complex. The leaving group then departs, restoring the aromaticity of the ring. Fluorine is an excellent leaving group in SNAr reactions because it is highly electronegative, which helps to stabilize the intermediate complex, and its bond to the carbon is not broken in the rate-determining step. masterorganicchemistry.com

A wide range of nucleophiles can be used in these reactions, including amines, alkoxides, and thiolates. For example, reaction with an amine would yield a derivative of 2-(3-nitro-4-aminophenyl)ethanol. The reaction conditions for SNAr typically involve a polar aprotic solvent and may require heating. The use of photoredox catalysis has also emerged as a method to enable the nucleophilic aromatic substitution of unactivated fluoroarenes under mild conditions. nih.gov

The regioselectivity of SNAr on polyfluoroarenes is often dictated by the electronic properties of the arene, with substitution occurring preferentially at the most electron-deficient positions. nih.govnih.gov In the case of this compound, the position of the fluorine atom is activated by the adjacent nitro group, making it the primary site for nucleophilic attack.

NucleophileProduct Type
Amines2-(3-Nitro-4-aminophenyl)ethanol derivatives
Alkoxides2-(3-Nitro-4-alkoxyphenyl)ethanol derivatives
Thiolates2-(3-Nitro-4-thioalkoxyphenyl)ethanol derivatives

Studies on Hydrogen Fluoride (B91410) Elimination Mechanisms in Related Compounds

While direct studies on hydrogen fluoride (HF) elimination from this compound are not extensively documented, significant insights can be drawn from mechanistic investigations of structurally analogous compounds. Research on the base-promoted HF elimination from 4-fluoro-4-(4'-nitrophenyl)butan-2-one provides a robust model for understanding the C-F bond cleavage in the presence of a nitrophenyl group. nih.govresearchgate.net

Kinetic Isotope Effect (KIE) studies are instrumental in elucidating the reaction mechanism. nih.govacs.org For the elimination reaction of 4-fluoro-4-(4'-nitrophenyl)butan-2-one, using bases such as formate, acetate (B1210297), and imidazole, large primary deuterium (B1214612) KIEs were observed. nih.gov These findings effectively rule out a stepwise E1 mechanism, where the rate-limiting step is the unimolecular departure of the leaving group. nih.govacs.org Instead, the results point towards a mechanism where the C-H bond cleavage is part of the rate-determining step. acs.org

The observed KIEs are consistent with either a concerted E2 mechanism with a carbanion-like (E1cB-like) transition state or a stepwise E1cB mechanism involving an ion-pair intermediate (E1cBip). nih.govnih.gov The size of the fluorine KIEs, which are only 5-15% of the theoretical maximum for complete C-F bond scission, further supports a transition state where the C-F bond is not fully broken. nih.gov Subsequent research provided strong evidence that the mechanism is indeed E1cBip in aqueous solution. acs.org

Kinetic Isotope Effects in Base-Promoted HF Elimination from 4-Fluoro-4-(4'-nitrophenyl)butan-2-one

BasePrimary Deuterium KIE (kH/kD)C(4)-Secondary Deuterium KIELeaving Group Fluorine KIE
Formate3.21.0381.0037
Acetate3.71.0501.0047
Imidazole7.51.0141.0013
Data sourced from J. Am. Chem. Soc. 2001, 123 (12), pp 2712–2718. nih.gov

Reactivity of the Substituted Aromatic Ring System

The reactivity of the aromatic ring in this compound is dictated by the electronic properties of its two substituents: the fluorine atom and the nitro group. Substituents influence the ring's electron density and, consequently, its susceptibility to attack by electrophiles or nucleophiles. lumenlearning.comlibretexts.org

The nitro group (–NO₂) is a powerful electron-withdrawing group through both inductive and resonance effects. minia.edu.egmasterorganicchemistry.com This effect significantly reduces the electron density of the aromatic ring, making it much less reactive towards electrophiles—a phenomenon known as deactivation. minia.edu.egnumberanalytics.com Conversely, this electron deficiency makes the ring more susceptible to attack by nucleophiles. youtube.com

The combined presence of a strongly deactivating nitro group and a weakly deactivating fluoro group renders the aromatic ring in this compound highly electron-poor and thus strongly deactivated toward electrophilic aromatic substitution but activated for nucleophilic aromatic substitution. numberanalytics.comyoutube.com

Electrophilic and Nucleophilic Substitution Patterns

The directing effects of the existing substituents determine the position of any subsequent substitution on the aromatic ring. lumenlearning.comlibretexts.org

Nucleophilic Aromatic Substitution (SNAr): This is the predominant substitution pathway for this molecule. SNAr reactions are favored on electron-poor aromatic rings, particularly those bearing strong electron-withdrawing groups positioned ortho or para to a good leaving group. libretexts.org In this compound, the nitro group is ortho to the fluorine atom. This arrangement is ideal for stabilizing the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction, thereby facilitating the substitution. oneonta.edulibretexts.org The fluorine atom is the most effective halogen leaving group in SNAr reactions. rsc.org Therefore, nucleophiles will readily attack the carbon atom bearing the fluorine, leading to its displacement.

Electrophilic Aromatic Substitution (EAS): EAS reactions on this ring are highly unfavorable due to its strong deactivation. numberanalytics.com However, if forced under harsh conditions, the position of substitution would be guided by the directing effects of the existing groups. minia.edu.eg Electron-withdrawing groups like –NO₂ are meta-directors, while halogens like –F are ortho- and para-directors. organicchemistrytutor.comyoutube.com

The nitro group (at C-3) directs incoming electrophiles to the positions meta to it (C-1 and C-5).

The fluoro group (at C-4) directs incoming electrophiles to the positions ortho (C-3 and C-5) and para (C-1) to it.

Both substituents direct an incoming electrophile to the C-5 position. Therefore, any potential EAS would be expected to occur regioselectively at this position.

Directing Effects of Substituents on the Aromatic Ring

SubstituentReactivity EffectDirecting Effect
-NO₂ (Nitro)Strongly DeactivatingMeta
-F (Fluoro)Weakly DeactivatingOrtho, Para

Derivatization Strategies for Structural Diversification

The functional groups of this compound offer several handles for synthetic modification. A pivotal strategy for structural diversification involves the chemical reduction of the nitro group to a primary amine. This transformation yields 2-(3-amino-4-fluorophenyl)ethanol, a versatile intermediate whose amino group and alcohol moiety can be used in a wide array of subsequent reactions. avantorsciences.com

Cyclocondensation Reactions to Form Heterocyclic Frameworks

The 2-(3-amino-4-fluorophenyl)ethanol intermediate is well-suited for constructing fused heterocyclic ring systems, which are common motifs in pharmaceuticals and materials science. Cyclocondensation reactions, which form a ring in one or more steps, can utilize the ortho-relationship between the amino group and the hydroxyethyl (B10761427) side chain.

For example, ortho-aminophenethyl alcohols are known precursors for synthesizing various heterocycles. avantorsciences.com One potential pathway involves an intramolecular cyclization/dehydration to form a dihydro-1,4-benzoxazine ring. More complex heterocyclic frameworks, such as quinolines, can also be accessed. The synthesis of quinolines often involves the reaction of an ortho-substituted aniline (B41778) with a three-carbon carbonyl compound. iipseries.org For instance, the reaction of an ortho-aminoaryl ketone with another ketone can lead to substituted quinolines via the Friedländer annulation. iipseries.org Similarly, the reduction of an ortho-nitroarene followed by an in-situ cyclization with a suitable partner is a known strategy for preparing quinoline (B57606) derivatives. rsc.orgorganic-chemistry.org The 2-(3-amino-4-fluorophenyl)ethanol scaffold could be elaborated into a suitable precursor for such cyclizations, leading to novel fluoro-substituted tetrahydroquinolines or related structures.

Amine Reactivity for Further Functionalization

Once the nitro group is reduced to an amine, the resulting 2-(3-amino-4-fluorophenyl)ethanol possesses a nucleophilic aromatic amine that can undergo a multitude of standard transformations. libretexts.orgslideshare.net This opens up extensive possibilities for further functionalization.

Common reactions involving the aromatic amine include:

Acylation: The amine can react with acid chlorides or anhydrides to form stable amide derivatives. This is often used as a protecting group strategy or to introduce new functional moieties.

Alkylation and Arylation: The nitrogen can be alkylated or arylated, though controlling the degree of substitution can be challenging. slideshare.net

Diazotization: The primary aromatic amine can be converted into a diazonium salt using nitrous acid at low temperatures. libretexts.org These diazonium salts are highly versatile intermediates that can be subsequently converted into a wide range of other functional groups (e.g., –OH, –CN, –Br, –I) through Sandmeyer-type reactions.

These derivatization strategies allow the core structure of this compound to be elaborated into a diverse library of more complex molecules for various research applications.

Spectroscopic Characterization Methodologies for Structural Elucidation of 2 4 Fluoro 3 Nitrophenyl Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.

Proton NMR (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum of 2-(4-Fluoro-3-nitrophenyl)ethanol is predicted to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The electron-withdrawing nature of the nitro group and the fluorine atom significantly influences the chemical shifts of the aromatic protons, causing them to appear at lower fields.

The aromatic region is expected to show three distinct multiplets. The proton at C2, being ortho to the strongly electron-withdrawing nitro group, would be the most deshielded. The proton at C5, situated between the fluorine and the nitro-substituted carbon, will also be significantly deshielded and will show splitting due to coupling with both the fluorine atom and the proton at C6. The proton at C6 is expected to be the most upfield of the aromatic protons.

The aliphatic protons of the ethanol (B145695) side chain will appear as two triplets. The methylene (B1212753) group adjacent to the aromatic ring (-CH₂-Ar) would resonate at a lower field than the methylene group bonded to the hydroxyl group (-CH₂-OH) due to the deshielding effect of the aromatic ring. The hydroxyl proton (-OH) would typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
H-28.10 - 8.25Doublet of doublets (dd)J(H-F) ≈ 4-6, J(H-H) ≈ 2-3
H-57.45 - 7.60Doublet of doublets (dd)J(H-H) ≈ 8-9, J(H-F) ≈ 8-10
H-67.25 - 7.40Triplet of doublets (td)J(H-H) ≈ 8-9, J(H-F) ≈ 2-3
-CH₂-Ar3.00 - 3.15Triplet (t)J(H-H) ≈ 6-7
-CH₂-OH3.90 - 4.05Triplet (t)J(H-H) ≈ 6-7
-OHVariableBroad Singlet (br s)N/A

Disclaimer: Data is predicted based on theoretical principles and analysis of similar compounds.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms in unique chemical environments. The carbon atoms of the aromatic ring will have their chemical shifts influenced by the fluorine and nitro substituents. The carbon attached to the fluorine (C4) will show a large C-F coupling constant. The carbon bearing the nitro group (C3) will be significantly deshielded.

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C1138 - 142
C2122 - 126
C3148 - 152
C4155 - 160 (d, ¹JCF ≈ 240-250 Hz)
C5118 - 122 (d, ²JCF ≈ 20-25 Hz)
C6129 - 133 (d, ³JCF ≈ 5-10 Hz)
-CH₂-Ar38 - 42
-CH₂-OH60 - 64

Disclaimer: Data is predicted based on theoretical principles and analysis of similar compounds.

Infrared (IR) Spectroscopy for Vibrational Mode Identification

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, nitro, and carbon-fluorine groups, as well as for the aromatic ring and aliphatic chain.

A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group. The presence of the nitro group will be confirmed by strong asymmetric and symmetric stretching vibrations typically appearing around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. The C-F stretch will likely be observed in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching will be seen just below 3000 cm⁻¹.

Predicted IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch (alcohol)3200 - 3600Broad, Strong
Aromatic C-H Stretch3050 - 3150Medium
Aliphatic C-H Stretch2850 - 2960Medium
Asymmetric NO₂ Stretch1520 - 1560Strong
Symmetric NO₂ Stretch1340 - 1380Strong
C-F Stretch1200 - 1300Strong
C-O Stretch (alcohol)1000 - 1100Medium

Disclaimer: Data is predicted based on theoretical principles and analysis of similar compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule through its fragmentation pattern. The molecular weight of this compound (C₈H₈FNO₃) is 185.15 g/mol . The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 185.

Key fragmentation pathways would likely involve the loss of water (H₂O) from the molecular ion to give a fragment at m/z 167. Another prominent fragmentation would be the cleavage of the C-C bond between the two aliphatic carbons, leading to the formation of a benzylic cation at m/z 154. Further fragmentation of the aromatic ring structure is also anticipated.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and selective technique that can be used for the detection and quantification of this compound in various matrices. LC is used to separate the compound from other components in a mixture, and MS provides detection and structural information. This technique is particularly useful for the analysis of non-volatile and thermally labile compounds like many nitrophenyl derivatives. LC-MS methods, often employing electrospray ionization (ESI), are widely used for the analysis of related nitroaromatic compounds in environmental and biological samples. cheminfo.orgacdlabs.comyoutube.comrsc.orgchemicalbook.com

Predicted Mass Spectrometry Data for this compound

m/z Predicted Fragment
185[M]⁺
167[M - H₂O]⁺
154[M - CH₂OH]⁺
139[M - NO₂]⁺

Disclaimer: Data is predicted based on theoretical principles and analysis of similar compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Behavior

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted nitrobenzene (B124822). The nitro group and the phenyl ring act as a chromophore. The presence of the fluorine atom and the ethanol side chain will have a minor effect on the position of the absorption maxima.

Typically, nitroaromatic compounds exhibit two main absorption bands: a high-intensity band around 200-250 nm corresponding to a π → π* transition of the benzene (B151609) ring, and a lower intensity band at longer wavelengths (around 260-300 nm) due to an n → π* transition of the nitro group. The exact position and intensity of these bands can be influenced by the solvent polarity.

Predicted UV-Vis Absorption Maxima for this compound (in Ethanol)

Transition Predicted λmax (nm)
π → π~ 210 - 230
n → π~ 270 - 290

Disclaimer: Data is predicted based on theoretical principles and analysis of similar compounds.

Advanced Structural Analysis Techniques

The precise elucidation of the molecular and supramolecular architecture of this compound, as well as its microstructural and morphological features, necessitates the use of sophisticated analytical methods. Single-crystal X-ray diffraction and scanning electron microscopy stand out as powerful tools for achieving these objectives.

Single-Crystal X-ray Diffraction (XRD) for Absolute Stereochemistry and Crystal Packing

Single-crystal X-ray diffraction (XRD) is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. cam.ac.ukresearchgate.net This method provides detailed information regarding bond lengths, bond angles, and torsion angles, which are fundamental to understanding the molecule's conformation. cam.ac.uk

To perform this analysis, a high-quality single crystal of this compound would be required. The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected by a detector and is a direct consequence of the constructive interference of X-rays with the electron clouds of the atoms in the crystal lattice. cam.ac.uk

The analysis of the diffraction data allows for the determination of the unit cell parameters, which define the basic repeating unit of the crystal lattice. For this compound, this would reveal the dimensions (a, b, c) and angles (α, β, γ) of its unit cell. Furthermore, the data can be used to identify the space group, which describes the symmetry elements present in the crystal.

A critical aspect of the structural elucidation of chiral molecules is the determination of their absolute stereochemistry. As this compound possesses a stereocenter at the carbon atom bearing the hydroxyl group, it can exist as two enantiomers. By employing specific techniques in X-ray crystallography, such as the use of anomalous dispersion, the absolute configuration (R or S) of the stereocenter can be unambiguously determined. nih.gov

Moreover, the crystal structure reveals how the individual molecules of this compound pack together in the solid state. This includes the identification of intermolecular interactions such as hydrogen bonding (e.g., involving the hydroxyl and nitro groups), halogen bonding (involving the fluorine atom), and π-π stacking interactions between the aromatic rings. Understanding the crystal packing is crucial as it influences the material's physical properties, including its melting point, solubility, and stability.

While specific crystallographic data for this compound is not publicly available, a hypothetical data table based on a typical analysis is presented below to illustrate the type of information that would be obtained.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Empirical formulaC₈H₈FNO₃
Formula weight185.15 g/mol
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)12.1
α (°)90
β (°)105.3
γ (°)90
Volume (ų)1002.5
Z4
Calculated density (g/cm³)1.226
Absorption coefficient (mm⁻¹)0.105
F(000)384
R-factor (%)4.5
Goodness-of-fit on F²1.05

Scanning Electron Microscopy (SEM) for Microstructural and Morphological Characterization

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to obtain high-resolution images of the surface of a sample. In the context of this compound, SEM would be employed to study its microstructural and morphological characteristics, such as crystal habit, size, and surface topography.

In an SEM analysis, a focused beam of electrons is scanned across the surface of the sample. The interactions between the electrons and the atoms in the sample produce various signals that can be detected, primarily secondary electrons and backscattered electrons. These signals are then used to construct a detailed image of the surface.

For the analysis of this compound, a small amount of the crystalline powder would be mounted on a sample stub and coated with a thin layer of a conductive material, such as gold or palladium, to prevent the buildup of electrostatic charge. The sample is then introduced into the high-vacuum chamber of the microscope.

While no specific SEM images for this compound are available, a hypothetical data table summarizing the type of morphological information that could be obtained is provided below.

Table 2: Hypothetical Morphological Data for this compound from SEM

ParameterHypothetical Observation
Crystal HabitAcicular (needle-like) crystals
Average Crystal Length50 - 200 µm
Average Crystal Width5 - 20 µm
Surface TopographySmooth with some striations
AgglomerationModerate agglomeration observed

No Publicly Available Theoretical and Computational Studies on this compound Found

Despite a comprehensive search of scientific literature and chemical databases, no specific theoretical and computational studies detailing the molecular properties of this compound could be located. Therefore, the generation of an article with the requested detailed research findings, data tables, and in-depth analysis for the specified outline is not possible at this time.

The investigation sought to find published research on the application of Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) to elucidate the structural and electronic characteristics of this compound. The intended article was to be structured around a detailed outline, including molecular geometry optimization, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP) mapping, global reactivity descriptors, excited state dynamics, and intermolecular interaction analysis.

Searches were conducted for scholarly articles and data repositories that might contain this specific information. While general computational methodologies for similar fluoro-nitroaromatic compounds are well-documented in the scientific literature, and data for isomeric and related compounds are available, specific computational data for this compound remains absent from the public domain.

The required data for the following outlined sections could not be sourced:

Academic Applications and Research Utility of 2 4 Fluoro 3 Nitrophenyl Ethanol and Its Structural Analogues

Role as Versatile Synthetic Intermediates and Building Blocks

The chemical architecture of 2-(4-fluoro-3-nitrophenyl)ethanol, featuring a primary alcohol, a nitro-substituted aromatic ring, and a fluorine atom, offers multiple sites for chemical modification. This versatility makes it a sought-after building block in synthetic chemistry. chemimpex.comchemimpex.com Its analogues, such as other nitrophenyl ethanols, are recognized as important intermediates in the synthesis of a wide array of organic compounds, including those with pharmaceutical and agrochemical applications. chemimpex.comchemimpex.com

The utility of nitrophenyl ethanol (B145695) derivatives as precursors is well-established in the assembly of complex molecules. chemimpex.com The nitro group can be readily reduced to an amine, which then opens up a vast potential for further derivatization, such as in the formation of amides or the construction of nitrogen-containing heterocyclic systems. The alcohol moiety can be oxidized to an aldehyde or ketone, or used in esterification and etherification reactions. For example, related nitrophenyl ethanols are utilized as intermediates in the synthesis of various pharmaceuticals, including anti-inflammatory drugs. chemimpex.com The presence of the fluorine atom can modulate the electronic properties and reactivity of the aromatic ring, influencing the course of synthetic transformations. This modularity allows chemists to systematically build complex molecular architectures by sequentially modifying the different functional groups present in the precursor molecule.

The core structure of this compound serves as a robust scaffold that can be functionalized to generate libraries of compounds for chemical research. The term "building block" is frequently used to describe such compounds, highlighting their role in the systematic creation of more complex molecules with desired properties. chemimpex.comchemimpex.comsigmaaldrich.com For instance, multicomponent reactions can be employed to combine simple starting materials, including derivatives of nitrophenyl ethanols, to rapidly generate novel and complex heterocyclic scaffolds like functionalized 2,3-dihydropyrroles. nih.gov The introduction of fluorine is a key strategy in medicinal chemistry and materials science to enhance properties such as metabolic stability and binding affinity. sigmaaldrich.commdpi.com Therefore, the 4-fluoro-3-nitrophenyl scaffold is of significant interest for creating new chemical entities with potential applications in drug discovery and beyond. nih.govmdpi.com

Exploration in Materials Science Research

The unique electronic and physical properties conferred by the fluoro and nitro substituents make these compounds and their derivatives interesting candidates for materials science applications.

The incorporation of fluorine atoms and fluorinated groups into organic molecules is a widely used strategy to create specialty chemicals with enhanced thermal stability and other desirable physical characteristics. sigmaaldrich.com While direct applications of this compound in materials are still an emerging area of research, its structural motifs are found in compounds used for such purposes. For example, nitroaromatic compounds are utilized in the synthesis of dyes and pigments. chemimpex.com Furthermore, the nitroaromatic scaffold has been explored for its potential in creating organic semiconductors or organic light-emitting diodes (OLEDs). The combination of the electron-withdrawing nitro group and the highly electronegative fluorine atom on the phenyl ring can significantly influence the electronic and optical properties of any resulting polymers or materials, making this scaffold a target for the development of novel functional materials. sigmaaldrich.com

Mechanistic Studies in Chemical Biology

The specific functional groups of this compound and its analogues make them excellent tools for studying biological systems, particularly enzyme mechanisms.

The fluorine atom is a particularly powerful tool in chemical biology. Its small size allows it to replace a hydrogen atom with minimal steric disruption, yet its high electronegativity can profoundly alter the electronic environment. researchgate.net This "atomic mutation" can influence the binding affinity of a molecule to its target enzyme or receptor. researchgate.netfrontiersin.org Studies have shown that fluorinating aromatic rings can enhance π-π stacking interactions with amino acid residues like phenylalanine within an enzyme's active site, leading to tighter binding. researchgate.net

Moreover, the fluorine-19 (¹⁹F) nucleus is NMR-active and "bio-orthogonal," meaning it does not naturally occur in biological systems. researchgate.netnih.gov This allows researchers to use ¹⁹F NMR spectroscopy to track the fate of a fluorinated substrate or inhibitor as it interacts with an enzyme, providing detailed mechanistic insights into enzyme catalysis and inhibition. researchgate.netnih.gov For example, fluorinated sugars have been used to trap and characterize covalent enzyme-substrate intermediates in glycosidases. nih.gov

The nitro group also plays a role in molecular interactions. It is a strong hydrogen bond acceptor, a property that can be crucial for the specific binding of a ligand to a protein's active site. rsc.org Research using rigid molecular systems has provided evidence that nitro groups can form weak but significant hydrogen bonds in solution. rsc.org The combined electronic effects of the fluoro and nitro groups can therefore be strategically employed to design specific enzyme inhibitors or probes to elucidate complex biological mechanisms.

Design and Characterization of Photoactivated Probes for Cellular Pathway Investigations

The strategic incorporation of photoresponsive groups into molecular probes allows for precise spatiotemporal control over their activity, a critical advantage in the study of complex cellular pathways. The nitrophenyl moiety, a core feature of this compound, is a well-established photolabile caging group. However, the design of modern photoactivated probes often involves more sophisticated strategies to enhance specificity and efficiency.

One advanced approach is the use of DNA-guided photoactivatable probes. nih.gov This strategy employs a dual-probe system to investigate the interactions of modified RNA molecules, such as those with m6A methylation. The system consists of a "binding probe" and a "capture probe". nih.gov The binding probe is an RNA oligonucleotide with the modification of interest, which is attached to a single-stranded DNA. The capture probe is a complementary DNA strand modified with a photo-reactive group, like diazirine, and a tag for detection or purification, such as biotin. nih.gov When the two probes hybridize, the photo-reactive group is positioned near the RNA modification's binding site. Upon UV irradiation, the diazirine group forms a covalent bond with nearby proteins, effectively capturing the "reader" proteins that recognize the specific RNA modification. nih.gov

While not directly employing this compound, this methodology highlights the principles applicable to its structural analogues. A molecule based on the fluoronitrophenyl scaffold could be designed to act as the recognition element for a specific protein target. By tethering it to a DNA strand and pairing it with a photo-reactive capture probe, researchers could achieve site-specific photo-crosslinking to investigate protein-small molecule interactions within the cellular milieu. Careful design of the oligonucleotide sequences is crucial to avoid stable secondary structures and potential interference from endogenous DNA. nih.gov

Studies on Antimicrobial Activity and Resistance Mechanisms of Acetamide (B32628) Derivatives

Acetamide derivatives represent a promising class of compounds in the search for new antimicrobial agents, driven by their straightforward synthesis and broad range of biological activities. scielo.brresearchgate.net Research into structural analogues of this compound, specifically acetamide derivatives, has identified significant antibacterial potential.

Studies have focused on N-(4-fluoro-3-nitrophenyl)acetamide and its chloro-substituted analogue, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, which are typically used as reaction intermediates. nih.gov Recent investigations revealed that these compounds possess notable antibacterial activity against Klebsiella pneumoniae, a Gram-negative bacterium known for high rates of drug resistance. nih.govresearchgate.netscielo.brnih.gov It was demonstrated that 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide has good potential against K. pneumoniae, with evidence suggesting the chloro atom enhances this activity by stabilizing the molecule within its target enzyme, possibly a penicillin-binding protein, leading to cell lysis. nih.gov

The broader class of acetamide derivatives has shown varied and potent antimicrobial effects. For instance, certain heterocyclic acetamides have demonstrated synergistic anti-inflammatory, analgesic, and antimicrobial properties. researchgate.net Other research on 2-mercaptobenzothiazole-based acetamide derivatives identified compounds with significant antibacterial activity, comparable to the standard drug levofloxacin, and promising antibiofilm potential against bacteria like S. aureus and K. pneumonia. scispace.comnih.gov Similarly, new benzimidazole-based acetamide derivatives have been synthesized and screened, with some compounds showing potent activity against Pseudomonas aeruginosa and various fungal strains. researchgate.net These findings underscore the value of the acetamide scaffold in developing new therapeutic alternatives to combat bacterial infections. nih.gov

Investigation of Synergistic Effects in Combinatorial Chemical Approaches

A key strategy to combat antimicrobial resistance is the use of combination therapies, where a compound may enhance the efficacy of existing antibiotics. scielo.brresearchgate.net The acetamide derivative 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (CFA) has been a subject of such investigations against Klebsiella pneumoniae. researchgate.netscielo.brnih.gov Studies analyzing its association with several conventional antibacterial drugs have revealed a range of interactions, from synergistic to indifferent. researchgate.netnih.gov

The effects were quantified using the Fractional Inhibitory Concentration Index (FICI), where a value of ≤ 0.5 indicates synergism, > 0.5 to < 1 indicates additivity, and ≥ 1 to < 4 indicates indifference. scielo.brscielo.br The combination of CFA with the carbapenem (B1253116) antibiotics meropenem (B701) and imipenem (B608078) resulted in a synergistic effect, meaning the combined substances were more effective than the sum of their individual effects. researchgate.netscielo.brnih.gov An additive effect was observed when CFA was combined with ciprofloxacin (B1669076) (a fluoroquinolone) and cefepime (B1668827) (a cephalosporin). researchgate.netscielo.brnih.gov The association with ceftazidime (B193861) (another cephalosporin) showed an indifference effect, where the combination was no more effective than the individual agents. researchgate.netscielo.brnih.gov

These results demonstrate that the acetamide was able to optimize the effects of certain antibacterial drugs, reducing the concentrations needed to achieve bacterial death. researchgate.netnih.gov This potential to restore or enhance the activity of established antibiotics makes these acetamide derivatives interesting candidates for future clinical investigation. scielo.brnih.gov

Table 1: Effects of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (CFA) in Combination with Antibacterial Drugs against K. pneumoniae scielo.brnih.gov
Antibacterial DrugDrug ClassObserved Effect with CFAFICI Range
CiprofloxacinFluoroquinoloneAdditivity> 0.5 and < 1
CefepimeCephalosporinAdditivity> 0.5 and < 1
CeftazidimeCephalosporinIndifference≥ 1 and < 4
MeropenemCarbapenemSynergism≤ 0.5
ImipenemCarbapenemSynergism≤ 0.5

Design and Evaluation of Chemosensors

Chemosensors are small, synthetically accessible molecules designed for the selective and sensitive detection of specific ions or neutral molecules. nih.gov Their operation relies on a measurable change, often colorimetric or fluorometric, upon binding with the target analyte. nih.gov The structural motifs within this compound, namely the nitro and fluoro-substituted aromatic ring, are valuable components in the rational design of such sensors.

Research has shown that probes containing 2-nitro- and 4-fluoro-cinnamaldehyde moieties can act as colorimetric sensors for the naked-eye detection of anions like acetate (B1210297) (AcO⁻), cyanide (CN⁻), and fluoride (B91410) (F⁻). nih.gov The presence of electron-withdrawing groups (like the nitro group) and hydrogen-bond-donating sites (like an -NH group in a thiosemicarbazide (B42300) derivative) on the sensor molecule facilitates the interaction with anions, leading to a distinct color change. nih.gov These simple organic molecules offer advantages in terms of ease of synthesis, cost-effectiveness, and the potential for on-site detection with minimal sample preparation. nih.gov The development of such sensors is a growing interdisciplinary field with applications in environmental monitoring and molecular information security systems. nih.gov

Development of Fluorescent Chemosensors for Specific Ion Detection

Fluorescent chemosensors have gained significant attention due to their high sensitivity, specificity, low detection limits, and rapid response times. nih.govresearchgate.net These sensors consist of a fluorophore (the light-emitting unit) and a receptor (the ion-binding unit). The binding of a target ion modulates the photophysical properties of the fluorophore, leading to a change in fluorescence intensity ("turn-on" or "turn-off") or a shift in the emission wavelength. nih.gov

The design principles for these sensors can be applied to structures analogous to this compound. For example, a naphthalene (B1677914) diamine-based derivative was developed as a dual-signaling fluorescent chemosensor for Fe²⁺ and Cu²⁺ ions. nih.gov This probe exhibited fluorescence enhancement upon binding with Fe²⁺ and fluorescence quenching with Cu²⁺, allowing for the distinct detection of both ions. nih.gov The binding stoichiometry was determined to be 1:2 (probe:metal), with high binding constants calculated for both ions. nih.gov

Similarly, other chemosensors have been designed for detecting various metal ions. A naphthyl thiourea-based sensor showed a selective "turn-on" fluorescence response to Ag⁺ ions, while other sensors have been developed for Cd²⁺ and Pb²⁺. mdpi.com The selectivity of a sensor is determined by the specific nature of the binding pocket and its affinity for the target ion. The electron-rich aromatic system and the electron-withdrawing nitro and fluoro groups of a this compound-based scaffold could be harnessed to create specific binding interactions, making it a viable core for developing novel fluorescent chemosensors for various environmentally and biologically important ions. researchgate.net

Photophysical Property Investigations and Structure-Property Relationships

The photophysical properties of organic molecules, such as their absorption and emission of light, are intrinsically linked to their molecular structure. For compounds like this compound and its analogues, the arrangement of electron-donating (D) and electron-accepting (A) groups connected by a π-conjugated system (D-π-A) is critical. This architecture facilitates intramolecular charge transfer (ICT) upon photoexcitation, which governs the molecule's fluorescence and solvatochromic behavior.

Analysis of Solvatochromic Behavior and Light Harvesting Efficiency

Solvatochromism refers to the change in the color of a substance (i.e., a shift in its absorption or emission spectra) when it is dissolved in different solvents. This phenomenon is particularly pronounced in D-π-A molecules due to the change in their dipole moment upon excitation. The study of solvatochromic behavior provides valuable information about the electronic properties of a molecule's excited state.

For D-π-A thiophene (B33073) derivatives, fluorescence emission spectra show a significant bathochromic (red) shift as the polarity of the solvent increases, while the absorption spectra are less affected. nih.gov For example, the emission maximum of 4-(5-(4-(dimethylamino)phenyl)thiophen-2-yl)-2-fluorobenzonitrile shifts by 162 nm when moving from nonpolar cyclohexane (B81311) to polar DMSO. nih.gov This large Stokes shift is indicative of a highly polar excited state. The solvatochromic shifts can be analyzed using models like the Kamlet-Taft or Catalán approaches to separate the non-specific (polarity/polarizability) and specific (hydrogen bonding) solvent-solute interactions. nih.gov

Light Harvesting Efficiency (LHE) is a measure of how effectively a molecule absorbs light at a given wavelength and is a critical parameter for applications in areas like dye-sensitized solar cells. nih.gov LHE is calculated from the molar absorption coefficient. For D-π-A molecules, structural modifications that broaden the absorption spectrum into the visible range are desirable. nih.gov While the nitro and fluoro groups on the phenyl ring of this compound primarily influence the ICT process, its combination with other chromophores could create hybrid molecules designed for efficient light harvesting across a broad portion of the solar spectrum. researchgate.netnih.gov

Table 2: Solvatochromic Data for Structurally Related D-π-A Thiophene Compounds nih.gov
CompoundSolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (nm)
MOT¹Cyclohexane36440743
DMSO37447399
DMAT²Cyclohexane41444834
DMSO432610178
¹ MOT: 2-fluoro-4-(5-(4-methoxyphenyl)thiophen-2-yl)benzonitrile² DMAT: 4-(5-(4-(dimethylamino)phenyl)thiophen-2-yl)-2-fluorobenzonitrile

Q & A

Q. Q: What are optimized synthetic routes for 2-(4-fluoro-3-nitrophenyl)ethanol, and how can purity be ensured?

A: Synthesis typically involves nucleophilic substitution or reduction of nitro precursors. For example, nitro groups in aromatic systems can be reduced using catalytic hydrogenation or NaBH₄ in ethanol under reflux . Purification often employs column chromatography (silica gel, petroleum ether/ethyl acetate eluent) to achieve >97% purity, as noted in commercial samples . Confirm purity via HPLC or GC-MS, and monitor reaction progress with TLC (Rf ~0.3–0.5 in 1:1 hexane/ethyl acetate).

Analytical Characterization Challenges

Q. Q: Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be observed?

A: Key techniques include:

  • ¹H NMR : Look for aromatic protons (δ 7.4–8.1 ppm, split due to fluorine coupling) and the ethanol CH₂CH₂OH group (δ 3.6–3.8 ppm for CH₂; δ 1.2 ppm for OH, exchangeable with D₂O) .
  • HRMS : Exact mass should match C₈H₈FNO₃ (theoretical [M+H]⁺: 202.0514) .
  • IR : Peaks at ~3350 cm⁻¹ (O-H stretch), 1520 cm⁻¹ (asymmetric NO₂), and 1340 cm⁻¹ (symmetric NO₂) confirm functional groups .

Stability and Reactivity Under Experimental Conditions

Q. Q: How does the nitro group influence the compound’s stability during storage or reaction conditions?

A: The electron-withdrawing nitro group increases susceptibility to reduction (e.g., to amines under H₂/Pd-C) and hydrolytic cleavage under strong acidic/basic conditions. Store at 2–8°C in amber vials to prevent photodegradation. Avoid prolonged exposure to polar aprotic solvents (e.g., DMF), which may accelerate decomposition .

Biological Activity and Mechanism

Q. Q: What evidence supports the antimicrobial potential of derivatives of this compound?

A: Structurally related acetamides (e.g., 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide) show synergistic effects with β-lactams (meropenem, imipenem) against Klebsiella pneumoniae, reducing MIC values by 4–8 fold. Mechanism may involve disruption of cell membrane integrity or potentiation of β-lactamase inhibition . Test combinations via checkerboard assays and time-kill curves to quantify synergy (FIC index <0.5) .

Advanced Applications in Drug Design

Q. Q: How can this compound serve as a building block for anticancer agents?

A: The nitro group facilitates SNAr reactions for attaching heterocycles (e.g., thiadiazoles or imidazoles), as seen in microtubule-targeting sulfonamide derivatives. For example, coupling with sulfamoyl acetic acid via EDCI/HOBt yields compounds with IC₅₀ <100 nM in cancer cell lines . Optimize pharmacokinetics by modifying the ethanol moiety to esters or ethers for enhanced bioavailability .

Contradictions in Synthetic Yields

Q. Q: Why do reported yields for similar nitro-aromatic ethanol syntheses vary (e.g., 43% vs. 78%), and how can this be addressed?

A: Yield discrepancies arise from:

  • Substrate electronic effects : Electron-deficient aryl rings (due to -NO₂/-F) may slow nucleophilic attack, requiring longer reaction times .
  • Workup losses : Ethanol’s high polarity complicates extraction; replace with tert-butyl methyl ether for better phase separation .
  • Catalyst choice : Switch from NaOH to K₂CO₃ for milder conditions, improving yields to >60% .

Computational Modeling for Reactivity Prediction

Q. Q: Which computational tools predict the regioselectivity of electrophilic attacks on this compound?

A: DFT calculations (e.g., Gaussian 16, B3LYP/6-31G*) map electrostatic potential surfaces, showing high electron density at the para position to -NO₂. This predicts electrophilic substitution at the 5-position (meta to -F), validated experimentally in sulfonation reactions .

Degradation Pathways and Byproduct Analysis

Q. Q: What are the major degradation products of this compound under oxidative conditions?

A: LC-MS studies reveal two primary pathways:

  • Nitro reduction : Forms 2-(4-fluoro-3-aminophenyl)ethanol (m/z 172.08) under H₂/Pd-C .
  • Oxidative cleavage : Ozonolysis generates 4-fluoro-3-nitrobenzaldehyde (m/z 169.01) and glyoxylic acid . Monitor via UV-Vis at 254 nm and 310 nm for nitro intermediates.

Cross-Disciplinary Applications

Q. Q: How is this compound utilized in materials science beyond pharmaceuticals?

A: Its fluorinated aromatic backbone is incorporated into liquid crystals (e.g., via esterification with mesogenic cores) for tunable dielectric properties. DSC studies show nematic phases between 120–150°C .

Addressing Reproducibility Issues

Q. Q: Why do biological activity results vary between research groups, and how can protocols be standardized?

A: Variability stems from:

  • Strain differences : Use ATCC K. pneumoniae 700603 for consistency .
  • Solvent choice : DMSO >10% v/v inhibits bacterial growth; limit to ≤1% in assays .
  • Endpoint criteria : Adopt CLSI guidelines for MIC determination (≥80% inhibition) .

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